Precorrin-6x

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

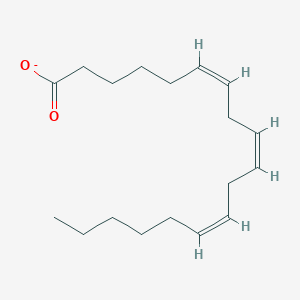

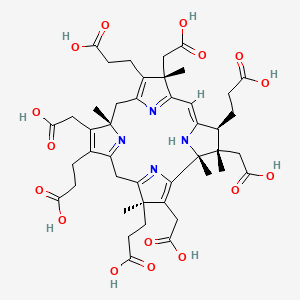

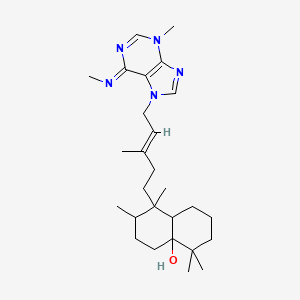

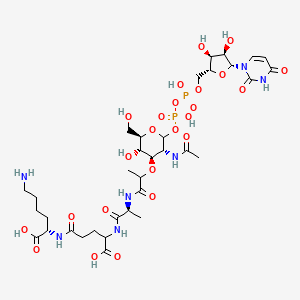

Precorrin-6X is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which six methyl groups have been introduced into the tetrapyrrole framework, together with ring contraction. It is a conjugate acid of a this compound(8-) and a precorrin-6A(7-).

Aplicaciones Científicas De Investigación

Biosynthesis of Vitamin B12 and Precorrin-6x Structure

- This compound plays a crucial role in the biosynthesis of vitamin B12. Studies have shown that it is biosynthesized by cell-free protein preparations from Pseudomonas denitrificans. The structure of this compound was detailed, revealing its role in the pathway leading to hydrogenobyrinic acid and vitamin B12 (Thibaut et al., 1990).

Enzymatic Reactions and this compound Reductase 2. The enzyme this compound reductase, which is vital for the NADPH-dependent reduction of this compound to precorrin-6y, has been purified and characterized. This enzyme is a key component in the conversion process of this compound to hydrogenobyrinic acid (Blanche et al., 1992).

Corrin Macrocycle Biosynthesis 3. The conversion of precorrin-3 to this compound involves several intermediates and is catalyzed by a series of enzymes. This process is essential for the biosynthesis of the corrin macrocycle, a critical component in coenzyme B12 (Debussche et al., 1993).

Precorrin-8x and Hydrogenobyrinic Acid Biosynthesis 4. Research has also focused on the final enzymatic reaction in the conversion of this compound to hydrogenobyrinic acid, highlighting the critical role of precorrin-8x in this process. This step is essential for the synthesis of vitamin B12 (Thibaut et al., 1992).

This compound as a Metal-Free Precursor 5. This compound, identified as a metal-free precursor in the biosynthesis of vitamin B12, carries five C-methyl groups. This study underscores the importance of NADPH-dependent reduction in its conversion to hydrogenobyrinic acid (Thibaut et al., 1990).

Methylation and Decarboxylation in B12 Biosynthesis 6. The biosynthesis of vitamin B12 involves critical methylation and decarboxylation steps, with precorrin-6y undergoing changes to become precorrin-8x. This process is crucial for the formation of hydrogenobyrinic acid (Blanche et al., 1992).

Structural Insights from Precorrin-8x Methyl Mutase 7. The crystal structure of precorrin-8x methyl mutase (CobH) has provided valuable insights into the enzymatic process of methyl migration, a key step in the synthesis of hydrogenobyrinic acid and vitamin B12 (Shipman et al., 2001).

Propiedades

Fórmula molecular |

C44H54N4O16 |

|---|---|

Peso molecular |

894.9 g/mol |

Nombre IUPAC |

3-[(1R,2S,3S,4Z,7S,11S,17R)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,15,21-tetrahydrocorrin-3-yl]propanoic acid |

InChI |

InChI=1S/C44H54N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h17,23,48H,6-16,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-/t23-,40-,41+,42+,43+,44+/m1/s1 |

Clave InChI |

SOHWQLUTRKYCGZ-YTMGQXKNSA-N |

SMILES isomérico |

C[C@@]12CC3=C([C@](C(=N3)/C=C\4/[C@H]([C@]([C@@](N4)(C5=C([C@@](C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

SMILES |

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5=C(C(C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

SMILES canónico |

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5=C(C(C(=N5)CC(=N1)C(=C2CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

Sinónimos |

precorrin 6x precorrin-6x |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)

![[[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester](/img/structure/B1238487.png)